7-bromo-5-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
7-bromo-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5-methoxyindole followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
7-bromo-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position, using reagents like sodium methoxide.
Scientific Research Applications
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the development of new materials and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
7-bromo-5-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
- 5-bromoindole-2-carboxylic acid
- 7-bromo-1H-indole-2-carboxylic acid
- 5-methoxyindole-2-carboxylic acid
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity .
Biological Activity
7-Bromo-5-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a bromine atom and a methoxy group, positions it as a significant candidate for pharmacological research. Its potential applications span antimicrobial, anticancer, and anti-inflammatory domains, making it a valuable subject for further investigation.
The molecular formula of this compound is C10H8BrNO3, with a molecular weight of approximately 268.08 g/mol. The compound exhibits notable chemical reactivity, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can be performed using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, particularly at the bromine position using reagents such as sodium methoxide.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. This compound may inhibit specific enzymes or modulate receptor activity, leading to observed therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth. For instance, studies have reported that indole derivatives can effectively combat both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against different cancer cell lines, including pediatric glioblastoma cells, with IC50 values indicating potent inhibitory activity on cell viability (e.g., IC50 = 0.33 μM) in some derivatives . The mechanism involves inducing apoptosis and inhibiting cell proliferation through receptor-independent pathways.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties as well. It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . The selective inhibition of COX enzymes could provide therapeutic benefits in treating inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anticancer Assessment : In a study focused on pediatric glioblastoma cells, derivatives of indole were tested for cytotoxicity. The results highlighted that certain compounds exhibited significant inhibition of cell viability at low concentrations (IC50 values ranging from 0.33 to 8.02 μM), suggesting their potential in cancer therapy .
Comparative Analysis
To understand the unique biological activity of this compound, it is essential to compare it with other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
5-Bromoindole-2-carboxylic acid | Low | Moderate | Low |
5-Methoxyindole-2-carboxylic acid | Moderate | Low | High |
This table illustrates how variations in substituents influence the biological activities of indole derivatives.
Properties
IUPAC Name |
7-bromo-5-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUBKBUXIGJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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